molecular formula C44H42N6O B602015 Irbesartan N-Trityl Impurity CAS No. 886999-35-5

Irbesartan N-Trityl Impurity

Cat. No.: B602015
CAS No.: 886999-35-5
M. Wt: 670.86
InChI Key:
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Description

Irbesartan N-Trityl Impurity is a chemical compound that is often encountered as a byproduct during the synthesis of Irbesartan, an antihypertensive drug. Irbesartan is a non-peptide angiotensin II receptor antagonist used in the management of hypertension, heart diseases, heart strokes, diabetic neuropathy, and congestive heart diseases . The presence of impurities like this compound is critical to understand and control to ensure the purity and efficacy of the final pharmaceutical product.

Safety and Hazards

According to the safety data sheet, Irbesartan should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Irbesartan, the parent compound of Irbesartan N-Trityl Impurity, is a non-peptide angiotensin II receptor antagonist . It primarily targets the angiotensin II receptor subtype 1 (AT1) . The AT1 receptor mediates most of the known physiological activities of angiotensin II (AII), a hormone that plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Irbesartan inhibits the activity of angiotensin II by specifically and selectively antagonizing the AT1 receptor . This noncompetitive antagonism blocks the action of angiotensin II, leading to vasodilation and a reduction in the secretion of aldosterone . As a result, blood pressure is lowered, which is beneficial in the management of hypertension .

Biochemical Pathways

The primary biochemical pathway affected by Irbesartan is the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, Irbesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and decreased fluid volume, thereby lowering blood pressure .

Pharmacokinetics

Genetic polymorphism of the enzyme CYP2C9, which metabolizes Irbesartan, can significantly alter the pharmacokinetics of the drug

Action Environment

The action, efficacy, and stability of Irbesartan can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as sodium, can affect the activity of the RAAS and thus the effectiveness of Irbesartan . Additionally, factors such as pH and temperature could potentially impact the stability of the compound.

Biochemical Analysis

Biochemical Properties

Irbesartan N-Trityl Impurity plays a role in biochemical reactions primarily as an unintended byproduct. It interacts with various enzymes, proteins, and other biomolecules during the synthesis and degradation processes. The impurity can bind to enzymes involved in the metabolic pathways of Irbesartan, potentially inhibiting or altering their activity. For example, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, including Irbesartan .

Cellular Effects

This compound can have several effects on different types of cells and cellular processes. It may influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, the impurity could disrupt the normal function of angiotensin II receptors, leading to altered blood pressure regulation and other physiological effects . Additionally, it may affect the expression of genes involved in drug metabolism and transport, further impacting the efficacy and safety of Irbesartan.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to enzymes, inhibiting or activating their activity, and may also interact with receptors and other proteins. For example, the impurity may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of Irbesartan and other drugs . Additionally, it may affect gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the impurity are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the impurity can degrade over time, leading to the formation of other byproducts that may have different biochemical properties and effects . Long-term exposure to the impurity may result in cumulative effects on cellular function, including changes in gene expression and enzyme activity.

Chemical Reactions Analysis

Types of Reactions

Irbesartan N-Trityl Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions include various derivatives of Irbesartan, such as pentanoic acid (2’-cyano-biphenyl-4-ylmethyl)-amide and pentanoic acid (2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl)-amide .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Irbesartan N-Trityl Impurity include other process-related impurities encountered during the synthesis of Irbesartan, such as:

Uniqueness

This compound is unique due to the presence of the trityl group, which is introduced during the protection step in the synthesis of Irbesartan. This group can affect the chemical properties and reactivity of the compound, making it distinct from other impurities .

Properties

CAS No.

886999-35-5

Molecular Formula

C44H42N6O

Molecular Weight

670.86

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-Butyl-3-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one; 

Origin of Product

United States

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